molecular formula C5H8N4 B1290406 5-(Aminomethyl)pyrimidin-2-amine CAS No. 672324-80-0

5-(Aminomethyl)pyrimidin-2-amine

Cat. No. B1290406
M. Wt: 124.14 g/mol
InChI Key: HMWDLVRYRPUQOL-UHFFFAOYSA-N
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Description

The compound "5-(Aminomethyl)pyrimidin-2-amine" is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are important in many biological processes as they are fundamental components of nucleic acids, where they exist as cytosine, thymine, and uracil. The structure of "5-(Aminomethyl)pyrimidin-2-amine" suggests that it contains an aminomethyl group at the 5th position and an amino group at the 2nd position on the pyrimidine ring.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds such as 5-amino-3-β-D-ribofuranosylpyrazolo[4,3-d]pyrimidin-7(6H)-one was achieved from chloro-substituted precursors using deamination and amination steps . Similarly, the synthesis of methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids involved reactions with amines and methyl glycinate . These methods could potentially be adapted for the synthesis of "5-(Aminomethyl)pyrimidin-2-amine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been studied using techniques such as X-ray diffraction and ab initio calculations. For example, the crystal and molecular structure of a related compound, 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone, was determined to be planar in the crystal state with strong intermolecular hydrogen bonds . These findings provide insights into how "5-(Aminomethyl)pyrimidin-2-amine" might behave in the solid state, suggesting potential planarity and hydrogen bonding capabilities.

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions that can modify their structure and properties. For instance, 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones can be transformed into amino derivatives or chloro derivatives under certain conditions . These transformations indicate that "5-(Aminomethyl)pyrimidin-2-amine" could also be subjected to similar reactions to obtain new derivatives with different substituents or functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of amino groups, as in "5-(Aminomethyl)pyrimidin-2-amine", typically increases solubility in water due to hydrogen bonding and can also affect the compound's acidity/basicity. The synthesis of new pyrido[2,3-d]pyrimidin-5-one derivatives from 5-acetyl-4-aminopyrimidines involved transformations that likely altered their physical properties . Therefore, the specific physical and chemical properties of "5-(Aminomethyl)pyrimidin-2-amine" would need to be determined experimentally, considering its unique structure.

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Pharmacology and Medicinal Chemistry , specifically in the development of treatments for parasitic diseases .

Summary of the Application

“5-(Aminomethyl)pyrimidin-2-amine” derivatives have been tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .

Methods of Application or Experimental Procedures

The compounds were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The prepared compounds differ from each other by the substitutions of their amino group and of their phenyl ring . The 2-aminopyrimidines were tested using microplate assays .

Results or Outcomes

Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity . The influence of the structural modifications on these activities is discussed .

Future Directions

Future directions for the study and application of 5-(Aminomethyl)pyrimidin-2-amine are not explicitly stated in the available resources .

properties

IUPAC Name

5-(aminomethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-1-4-2-8-5(7)9-3-4/h2-3H,1,6H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWDLVRYRPUQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635008
Record name 5-(Aminomethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)pyrimidin-2-amine

CAS RN

672324-80-0
Record name 5-(Aminomethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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